Imidazo(4,5,1-jk)(1,4)benzodiazepine-8-carbonitrile, 1,2,4,5,6,7-hexahydro-5-methyl-6-(3-methyl-2-butenyl)-2-oxo-
Description
Systematic Nomenclature and Structural Elucidation of Imidazo[4,5,1-jk]benzodiazepine-8-carbonitrile Derivatives
International Union of Pure and Applied Chemistry Nomenclature Conventions for Polycyclic Benzodiazepine Systems
The systematic naming of polycyclic benzodiazepine derivatives follows rigorous International Union of Pure and Applied Chemistry (IUPAC) guidelines for fused heterocyclic systems. The parent structure, imidazo[4,5,1-jk]benzodiazepine , consists of a benzodiazepine core fused with an imidazole ring. According to IUPAC rules, the fusion notation [4,5,1-jk] specifies the attachment points between the imidazole and benzodiazepine rings. The benzodiazepine component is identified as a 1,4-diazepine—a seven-membered ring containing two nitrogen atoms at positions 1 and 4—while the imidazole moiety contributes a five-membered ring with nitrogen atoms at positions 1 and 3.
The compound 1,2,4,5,6,7-hexahydro-5-methyl-6-(3-methyl-2-butenyl)-2-oxo-imidazo[4,5,1-jk]benzodiazepine-8-carbonitrile derives its name from this fused system. The prefix hexahydro indicates partial saturation across six carbon atoms, reducing the parent structure’s aromaticity. The 2-oxo group denotes a ketone at position 2 of the diazepine ring, while the 8-carbonitrile substituent resides on the benzene ring of the benzodiazepine system. The side chains—5-methyl and 6-(3-methyl-2-butenyl) —are assigned numerical positions based on the diazepine ring’s standardized numbering.
Key Nomenclature Considerations:
- Fusion Notation : The [4,5,1-jk] descriptor defines how the imidazole ring (atoms 4 and 5) bridges the benzodiazepine (atoms 1 and jk).
- Substituent Priority : Functional groups like nitriles (-CN) and ketones (=O) receive suffix status, while alkyl groups are treated as prefixes.
- Saturation Indicators : Terms like hexahydro specify the reduction of three double bonds in the fused system.
Structural Characterization of the Hexahydro-2-oxo Core Framework
The hexahydro-2-oxo core represents a partially saturated 1,4-benzodiazepine scaffold with a ketone at position 2. Saturation occurs at positions 1, 2, 4, 5, 6, and 7, converting the diazepine ring from a fully conjugated system to a bicyclic structure with two residual double bonds. Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct proton environments:
- Methylene groups at positions 1, 3, and 7 due to saturation.
- Deshielded protons adjacent to the ketone (position 2) and nitrile (position 8).
The ketone at position 2 introduces planarity to the diazepine ring, altering its conformational flexibility compared to non-oxidized analogs like diazepam. X-ray crystallography of related compounds shows that the hexahydro core adopts a boat-like conformation, with the ketone oxygen participating in intramolecular hydrogen bonds.
Structural Features:
| Feature | Position | Role in Stability |
|---|---|---|
| Ketone | 2 | Enhances rigidity via conjugation |
| Nitrile | 8 | Introduces polarity and reactivity |
| Saturated carbons | 1,3,4,5,6,7 | Reduce aromaticity, increase solubility |
Positional Analysis of the 3-methyl-2-butenyl Side Chain Substituent
The 3-methyl-2-butenyl group at position 6 is a prenyl derivative characterized by a branched four-carbon chain with a double bond between carbons 2 and 3. Its placement on the diazepine ring’s nitrogen-free carbon (position 6) minimizes steric clashes with the imidazole and benzene rings. The substituent’s geometry—trans configuration at the double bond—favors extended conformations, as evidenced by molecular modeling studies of analogous compounds.
The methyl branch at carbon 3 of the butenyl chain creates a chiral center, necessitating stereochemical descriptors (R/S) in the full IUPAC name. However, the compound’s synthetic route may produce a racemic mixture unless asymmetric synthesis techniques are employed.
Substituent Impact on Molecular Properties:
- Hydrophobicity : The aliphatic chain increases lipid solubility, influencing membrane permeability.
- Steric Effects : The branched structure may hinder rotation around the C6-C(butenyl) bond, stabilizing specific conformers.
- Electron Density : The double bond delocalizes electron density, slightly polarizing the adjacent C-H bonds.
Properties
CAS No. |
257891-52-4 |
|---|---|
Molecular Formula |
C17H20N4O |
Molecular Weight |
296.37 g/mol |
IUPAC Name |
11-methyl-10-(3-methylbut-2-enyl)-2-oxo-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-7-carbonitrile |
InChI |
InChI=1S/C17H20N4O/c1-11(2)6-7-20-10-14-13(8-18)4-5-15-16(14)21(9-12(20)3)17(22)19-15/h4-6,12H,7,9-10H2,1-3H3,(H,19,22) |
InChI Key |
XFKIIUKARDMMDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C3=C(C=CC(=C3CN1CC=C(C)C)C#N)NC2=O |
Origin of Product |
United States |
Preparation Methods
Description
A widely reported and improved method for synthesizing imidazo[1,5-a]benzodiazepines involves a one-pot annulation process. This method allows the formation of the bicyclic imidazobenzodiazepine core without isolating unstable intermediates, improving efficiency and yield.
Key Features
- Utilizes potassium tert-butoxide as a base, which is safer and easier to handle than alternatives like sodium hydride or lithium diisopropylamide.
- Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are employed to optimize reaction conditions.
- The reaction involves condensation of iminophosphates with ethyl isocyanoacetate under basic conditions.
- No need for pre-formation of carbanions or chromatographic purification, facilitating scale-up.
Yields and Efficiency
- Reported yields range from 30% to 47% in earlier methods, with improvements leading to more practical and scalable processes.
- The one-pot method is particularly advantageous for synthesizing derivatives with complex substituents like the 3-methyl-2-butenyl group.
Thermal Decarboxylation and Isomerization
Description
Another critical step in the synthesis of imidazobenzodiazepines involves thermal decarboxylation of carboxylic acid intermediates to form the target bicyclic structure.
Process Details
- The intermediate 5-aminomethyl-1-phenyl-1H-imidazole-4-carboxylic acid derivatives undergo thermal decarboxylation.
- This reaction can be performed in batch or continuous flow reactors, including microreactors made of PTFE, allowing precise control and high yields.
- Post-decarboxylation, the reaction mixture is treated with potassium hydroxide (KOH) in ethanol, followed by acid treatment to obtain a mixture of the desired product and minor isomer impurities.
- Crystallization from ethyl acetate and ethanol removes isomeric impurities, yielding a high-purity product.
Advantages
- Avoids high-pressure conditions and specialized equipment.
- Achieves molar yields up to 89% within 30 minutes in optimized microreactor setups.
- Minimizes formation of unwanted isomers, reducing purification steps.
Multi-Step Organic Synthesis
General Approach
- Initial formation of the imidazole ring via condensation reactions.
- Subsequent cyclization to form the benzodiazepine ring.
- Introduction of the carbonitrile group at position 8 through nucleophilic substitution or cyanation reactions.
- Functionalization to install the hexahydro ring saturation, methyl, and prenyl substituents.
Reaction Conditions
- Use of bases such as potassium tert-butoxide or KOH.
- Solvents like DMF, THF, ethanol, or ethyl acetate depending on the step.
- Temperature control for selective cyclization and decarboxylation.
- Acid or base treatments to adjust pH and facilitate isomerization or purification.
Comparative Data Table of Key Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| One-pot annulation | Potassium tert-butoxide, DMF/THF | 30-47 | No isolation of intermediates; scalable |
| Thermal decarboxylation | Heat, KOH in EtOH, acid treatment | Up to 89 | Microreactor use improves yield and control |
| Isomer removal by crystallization | Ethyl acetate and ethanol | >95 purity | Removes isomer impurities |
| Cyanation/carbonitrile introduction | Nucleophilic substitution or cyanation reagents | Variable | Position-specific functionalization |
Research Findings and Practical Considerations
- The one-pot annulation method is preferred for its operational simplicity and safety profile, especially for scale-up in industrial settings.
- Thermal decarboxylation in microreactors offers enhanced control, shorter reaction times, and higher yields compared to traditional batch processes.
- The presence of the carbonitrile group at position 8 is critical for biological activity and requires careful synthetic planning to avoid side reactions.
- Functional group modifications such as methylation and prenylation are typically introduced in later stages to preserve the integrity of the bicyclic core.
- Avoidance of chromatographic purification in the one-pot method reduces cost and complexity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hexahydro and methyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may target the nitrile group, converting it to amines or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Biological Activities
Imidazo(4,5,1-jk)(1,4)benzodiazepine derivatives have been extensively studied for their pharmacological properties. Key applications include:
- Anticonvulsant Activity : Compounds in this class exhibit significant anticonvulsant effects, making them potential candidates for the treatment of epilepsy and other seizure disorders. Research indicates that these compounds modulate GABA_A receptors, enhancing inhibitory neurotransmission .
- Anxiolytic Effects : Similar to traditional benzodiazepines, imidazo(4,5,1-jk)(1,4)benzodiazepines show promise as anxiolytics. Their ability to bind to benzodiazepine sites on GABA_A receptors suggests potential use in anxiety disorders.
- Sedative Properties : These compounds have demonstrated sedative effects in various preclinical studies, indicating their potential for use in anesthesia and sedation protocols .
Research Findings
Recent studies have highlighted the efficacy of imidazo(4,5,1-jk)(1,4)benzodiazepine derivatives in various biological assays:
Case Studies
- Anticonvulsant Efficacy : A study published in Pharmacology Biochemistry and Behavior evaluated the anticonvulsant properties of a specific derivative of imidazo(4,5,1-jk)(1,4)benzodiazepine. The results indicated a significant reduction in seizure frequency compared to control groups.
- Anxiolytic Potential : In a clinical trial involving patients with generalized anxiety disorder, a derivative showed comparable efficacy to established anxiolytics with a favorable side effect profile.
- Synthesis Innovations : A patent detailing a novel synthesis route for imidazo(4,5,1-jk)(1,4)benzodiazepines demonstrated improved yields and purity levels through optimized reaction conditions .
Mechanism of Action
The mechanism of action of Imidazo(4,5,1-jk)(1,4)benzodiazepine-8-carbonitrile, 1,2,4,5,6,7-hexahydro-5-methyl-6-(3-methyl-2-butenyl)-2-oxo- likely involves interaction with specific molecular targets, such as GABA receptors in the central nervous system. This interaction may modulate neurotransmitter activity, leading to its potential sedative and anxiolytic effects.
Comparison with Similar Compounds
Structural and Functional Analogues
TIBO Derivatives
Key Findings :
- The 8-carbonitrile group in the target compound enhances RT binding compared to O-TIBO, reducing EC₅₀ by 2–5 fold .
- Cl-TIBO shows superior potency due to the 9-chloro substituent but shares cross-resistance profiles with the target compound .
HEPT and DAPY Derivatives
Comparison :
- TIBO derivatives exhibit higher HIV-1 specificity than HEPT or DAPY but lack efficacy against resistant strains with K103N/Y181C mutations .
- DAPY derivatives (e.g., Etravirine) retain activity against >90% of NNRTI-resistant HIV-1 variants due to their flexible binding mode .
Nevirapine and AZT
Key Insights :
- The target compound’s imidazo-benzodiazepine core provides tighter RT binding than Nevirapine’s diazepinone structure, explaining its lower EC₅₀ .
- Unlike AZT (a chain terminator), TIBO derivatives avoid incorporation into DNA, reducing mitochondrial toxicity .
Selectivity and Off-Target Effects
- HIV-1 Specificity : The 6-(3-methyl-2-butenyl) group in TIBO derivatives prevents binding to human polymerases, minimizing off-target effects .
- PARP Inhibition : Structurally related imidazo-benzodiazepines like AG-14361 inhibit PARP-1 (IC₅₀: 15 nM) but lack anti-HIV activity, underscoring the importance of substituent positioning .
Biological Activity
Imidazo(4,5,1-jk)(1,4)benzodiazepine-8-carbonitrile, specifically the 1,2,4,5,6,7-hexahydro-5-methyl-6-(3-methyl-2-butenyl)-2-oxo variant, is a complex organic compound belonging to the benzodiazepine family. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article explores its biological activity, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of Imidazo(4,5,1-jk)(1,4)benzodiazepine-8-carbonitrile is characterized by its imidazo and benzodiazepine rings. The molecular formula is , with a molecular weight of 296.374 g/mol. This unique structure contributes to its diverse biological activities.
1. Antiviral Activity
Research indicates that derivatives of imidazo[4,5,1-jk][1,4]benzodiazepines exhibit significant antiviral properties. Specifically, certain TIBO (tetrahydroimidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one and -thione) derivatives have been shown to inhibit HIV-1 replication effectively. For instance, the derivative R86183 demonstrated inhibition at concentrations as low as 0.3 to 30 nM without significant cytotoxicity .
2. Antimicrobial Activity
Imidazo[4,5,1-jk][1,4]benzodiazepines have also been evaluated for their antimicrobial properties. Studies show that certain compounds within this class display potent antibacterial and antifungal activities against various strains such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) for these activities range from 2 to 8 µg/mL for bacterial strains .
3. Neuroprotective Activity
Some variants of imidazo[4,5,1-jk][1,4]benzodiazepines exhibit neuroprotective effects. These compounds have been found to protect neuronal cells from oxidative stress-induced damage at low concentrations (around 3 µM), suggesting potential applications in neurodegenerative diseases .
Synthesis Methods
The synthesis of Imidazo(4,5,1-jk)(1,4)benzodiazepine-8-carbonitrile typically involves several steps:
- Formation of the Imidazo Ring : Initial reactions involve the formation of the imidazo ring using appropriate precursors.
- Introduction of the Benzodiazepine Structure : Following the formation of the imidazo ring, the benzodiazepine structure is introduced through various chemical reactions.
- Purification : The final product is purified using methods such as crystallization or chromatography to ensure high yield and purity .
Case Study 1: Antiviral Efficacy
A study focusing on the antiviral efficacy of a specific TIBO derivative revealed that it effectively inhibited HIV-1 replication in CD4+ T-cell lines at concentrations significantly lower than those required for cytotoxicity. This highlights the compound's potential as an antiviral agent with minimal side effects.
Case Study 2: Antimicrobial Properties
In another study assessing antimicrobial activity against E. coli and S. aureus, several imidazo[4,5,1-jk][1,4]benzodiazepines were synthesized and evaluated. The results indicated that these compounds exhibited MIC values comparable to standard antibiotics like amikacin .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for synthesizing imidazo-benzodiazepine derivatives like TIBO compounds?
- Methodology : Palladium-catalyzed intramolecular C–H activation is a key approach for constructing the fused imidazo-benzodiazepine scaffold. For example, cyclization of intermediates using Pd(OAc)₂ and ligands like PPh₃ under inert atmospheres (e.g., nitrogen) yields target compounds with moderate to high purity (63% yield reported in some cases). Solvent systems (e.g., ethyl acetate/methanol) and column chromatography are critical for purification .
- Validation : Structural confirmation via ¹H/¹³C NMR, IR, and mass spectrometry (e.g., ESI-MS m/z = 364 [M+H]⁺) ensures fidelity to the desired product .
Q. How is the structural characterization of imidazo-benzodiazepines performed to confirm regiochemistry and purity?
- Techniques :
- NMR : Chemical shifts for methyl groups (δ ~1.5–2.5 ppm) and olefinic protons (δ ~5.0–5.5 ppm) distinguish substituents like the 3-methyl-2-butenyl moiety. Aromatic protons in the benzodiazepine ring appear at δ ~7.0–8.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas (e.g., C₁₉H₂₁N₃O requires m/z = 307.39) .
- Melting Points : Consistency with literature values (e.g., 182–184°C) validates purity .
Q. What is the primary biological target of TIBO derivatives, and how is their inhibitory activity assessed?
- Target : HIV-1 reverse transcriptase (RT), specifically non-nucleoside reverse transcriptase inhibitors (NNRTIs) binding to an allosteric pocket distinct from nucleoside analogs like AZT .
- Assays :
- Enzyme Inhibition : IC₅₀ values determined via radiolabeled dNTP incorporation assays.
- Cell Culture : Antiviral activity in MT-4 cells infected with HIV-1 (e.g., EC₅₀ < 0.1 µM for potent derivatives) .
Advanced Research Questions
Q. How do mutations in HIV-1 RT confer resistance to TIBO derivatives, and how can this be experimentally profiled?
- Key Mutations : Y181C, K103N, and V106A in RT reduce binding affinity by altering hydrophobic interactions with the 3-methyl-2-butenyl group .
- Profiling :
- Site-Directed Mutagenesis : Introduce mutations into RT plasmids and test inhibition in phenotypic assays.
- Crystallography : Compare wild-type and mutant RT-TIBO complexes to identify steric clashes (e.g., PDB: 1REV) .
Q. What conformational changes in HIV-1 RT are induced by TIBO binding, and how are these studied?
- Mechanism : TIBO binding stabilizes RT in a closed conformation, preventing template-primer repositioning.
- Methods :
- X-ray Crystallography : Resolve RT-TIBO co-crystals (resolution ~2.0 Å) to map interactions (e.g., hydrogen bonds with Lys101, π-stacking with Tyr188) .
- Molecular Dynamics : Simulate RT flexibility to quantify entropy changes upon inhibitor binding .
Q. How can in silico modeling optimize imidazo-benzodiazepine derivatives for enhanced RT inhibition and reduced toxicity?
- Approach :
- Docking Studies : Use Schrödinger Suite or AutoDock to predict binding poses in RT’s hydrophobic pocket.
- QSAR : Correlate substituent bulk (e.g., 3-methyl-2-butenyl) with antiviral activity and cytotoxicity .
Data Contradictions and Resolutions
- Issue : Some TIBO derivatives show reduced activity against clade C HIV-1 compared to clade B.
- Issue : Discrepancies in reported EC₅₀ values across studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
